molecular formula C24H28N2O4 B2454973 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate CAS No. 479542-41-1

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate

Cat. No.: B2454973
CAS No.: 479542-41-1
M. Wt: 408.498
InChI Key: SLWXNZYDUFCYOX-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate, due to its complex structure incorporating both carbazole and furan rings, is likely to exhibit interesting reactivity and synthetic potential. Compounds with similar structural motifs have been synthesized and studied for various reactions. For example, carbazole and furan derivatives have been synthesized through reactions involving electrophilic substitution, showcasing the reactivity of such compounds in forming diverse chemical structures (Aleksandrov & El’chaninov, 2017). The synthesis of these compounds often involves multiple steps, including acylation and formylation, highlighting the potential for complex synthetic routes in compounds like this compound.

Molecular Modification and Biological Activity

Carbazole derivatives have been explored for their biological activities, with modifications leading to significant changes in their properties. Genotoxic and epigenotoxic effects of certain carbazole molecules have been studied, showing that small changes in substitution patterns can have profound effects on their biological activities (Luparello et al., 2021). This suggests that derivatives like this compound could be engineered for specific biological functions by tweaking their molecular structures.

Properties

IUPAC Name

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C5H4O3/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWXNZYDUFCYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=COC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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